molecular formula C7H9NO6S B14241166 {[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid CAS No. 392235-55-1

{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid

Cat. No.: B14241166
CAS No.: 392235-55-1
M. Wt: 235.22 g/mol
InChI Key: GQBLAAJUVUGETB-GSVOUGTGSA-N
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Description

{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid is a complex organic compound characterized by its unique structure, which includes a carboxyamino group, an oxobutanoyl group, and a sulfanyl group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the oxobutanoyl group: This can be achieved through the oxidation of a suitable precursor, such as a butanol derivative, using oxidizing agents like potassium permanganate or chromium trioxide.

    Introduction of the carboxyamino group: This step involves the reaction of the oxobutanoyl intermediate with an amine source, such as ammonia or an amine derivative, under controlled conditions.

    Attachment of the sulfanyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxobutanoyl group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydrogen sulfide, thiol derivatives.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of {[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, the carboxyamino group may interact with active sites of enzymes, while the sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    {[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}propanoic acid: Similar structure but with a propanoic acid backbone.

    {[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}butanoic acid: Similar structure but with a butanoic acid backbone.

Uniqueness

{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both carboxyamino and sulfanyl groups allows for diverse interactions with biological molecules, making it a versatile compound for research and industrial applications.

Properties

CAS No.

392235-55-1

Molecular Formula

C7H9NO6S

Molecular Weight

235.22 g/mol

IUPAC Name

2-[(3R)-3-(carboxyamino)-2-oxobutanoyl]sulfanylacetic acid

InChI

InChI=1S/C7H9NO6S/c1-3(8-7(13)14)5(11)6(12)15-2-4(9)10/h3,8H,2H2,1H3,(H,9,10)(H,13,14)/t3-/m1/s1

InChI Key

GQBLAAJUVUGETB-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](C(=O)C(=O)SCC(=O)O)NC(=O)O

Canonical SMILES

CC(C(=O)C(=O)SCC(=O)O)NC(=O)O

Origin of Product

United States

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